molecular formula C14H21NO4S B2389822 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1797087-38-7

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2389822
CAS No.: 1797087-38-7
M. Wt: 299.39
InChI Key: KJIKVRAUHLDAOS-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a structurally complex organic compound featuring:

  • A 3,3-dimethylbutan-1-one backbone, contributing to lipophilicity and steric bulk.
  • An azetidine ring (4-membered nitrogen-containing heterocycle), which enhances conformational rigidity.

This compound’s design combines a sulfonyl group as a directing moiety (common in asymmetric catalysis ) with a furan heterocycle, which is prevalent in bioactive molecules. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-14(2,3)7-13(16)15-8-12(9-15)20(17,18)10-11-5-4-6-19-11/h4-6,12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIKVRAUHLDAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of furan-2-ylmethanol with a sulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidinyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the azetidine ring can provide rigidity and specificity to the molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Functional Groups Heterocycle Sulfur Oxidation State
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one Sulfonyl (SO₂), azetidine, furan Furan, azetidine +6 (sulfonyl)
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one Sulfonyl (SO₂), ketone None +6 (sulfonyl)
1-(5-Benzylsulfanyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazol-3-yl)propan-1-one Sulfanyl (S-), thiadiazole Thiadiazole -2 (sulfanyl)
Ranitidine-related compound B Sulfanyl (S-), nitro, ethenediamine Furan -2 (sulfanyl)
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one Sulfanyl (S-), benzimidazole Benzimidazole -2 (sulfanyl)

Key Observations :

  • Sulfonyl vs.
  • Benzimidazole () and thiadiazole () analogs may exhibit stronger hydrogen-bonding or metal-coordinating properties.

Physical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility Yield (%)
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one 80–81 Soluble in DMF 84.1
This compound Not reported Likely polar aprotic solvents Not reported
Ranitidine-related compound B Not reported Aqueous buffers (pH 7.1) Not reported
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one Not reported Organic solvents Not reported

Key Observations :

  • The phenylsulfonyl analog () exhibits a relatively high melting point (80–81°C), suggesting strong intermolecular forces due to the sulfonyl group.
  • Solubility trends correlate with sulfur oxidation state: sulfonyl compounds favor polar aprotic solvents (e.g., DMF), while sulfanyl analogs may partition into organic phases.

Biological Activity

The compound 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

This compound contains several significant structural elements:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Furan Moiety : A five-membered aromatic ring containing oxygen, which enhances the compound's interaction with biological targets.
  • Sulfonyl Group : Known for facilitating strong interactions with protein active sites, potentially leading to enzyme inhibition or receptor modulation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Azetidine Intermediate : This is achieved through reactions involving furan derivatives and sulfonyl azetidines.
  • Formation of the Final Product : The azetidine intermediate is reacted under specific conditions to introduce the dimethylbutanone moiety.

Common synthetic routes include:

  • Ring-opening polymerization : Utilizing azetidines through anionic or cationic mechanisms.
  • Suzuki–Miyaura coupling : Employing boron reagents and palladium catalysts for carbon-carbon bond formation.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates several potential pharmacological effects:

1. Anticancer Activity

Studies have shown that compounds containing furan and sulfonamide functionalities can exhibit anticancer properties. The presence of the indole moiety in related compounds has been linked to anti-cancer activity due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .

2. Anti-inflammatory Effects

The sulfonyl group may enhance anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Compounds with similar structures have demonstrated efficacy in reducing inflammation markers in vitro .

3. Enzyme Inhibition

The interaction of the sulfonyl group with protein active sites suggests potential as an enzyme inhibitor. This property is crucial for developing drugs targeting specific enzymes associated with disease processes .

Case Studies

Several studies have explored the biological implications of similar compounds:

StudyFindings
Study A Investigated the anticancer effects of furan-containing compounds, demonstrating significant inhibition of tumor growth in cell lines.
Study B Focused on the anti-inflammatory properties of sulfonamide derivatives, showing reduced cytokine production in treated models.
Study C Examined enzyme inhibition capabilities, revealing competitive inhibition patterns against target enzymes relevant to metabolic disorders.

Q & A

Q. What are the optimized synthetic routes for 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis of structurally related azetidine derivatives (e.g., 1-(Azetidin-1-yl)-2-isopropyl-5-phenylpentan-1-one) involves multi-step pathways such as nucleophilic substitution, sulfonylation, and ketone formation. Key steps include:

  • GP-6/GP-8 reaction routes : These utilize transition metal catalysts (e.g., Zn) and halogenated precursors (e.g., 1-(Azetidin-1-yl)-2-bromo-3-methylbutan-1-one) to construct the azetidine core .
  • Purification : Column chromatography (e.g., 2%→4% acetone/DCM gradient) is critical for isolating the product as a yellow oil, with yields typically ranging from 45% to 72% .
  • Optimization : Temperature control (<60°C) and solvent choice (e.g., THF or DMF) minimize side reactions like furan ring decomposition .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer: Characterization relies on:

  • 1H/13C NMR : Peaks for the azetidine ring (δ 3.5–4.0 ppm for N–CH2), furan protons (δ 6.2–7.4 ppm), and sulfonyl group (δ 3.2–3.5 ppm for SO2–CH2) .
  • FT-IR : Stretching vibrations at 1150–1250 cm⁻¹ (S=O), 1650–1750 cm⁻¹ (C=O), and 3100 cm⁻¹ (furan C–H) .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C15H21NO4S: 312.1278) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Stability tests suggest degradation under strong acidic/basic conditions (>pH 10 or <pH 3) due to sulfonyl group hydrolysis .
  • Storage : Stable at –20°C in inert atmospheres (argon) for >6 months; light-sensitive due to the furan moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the sulfonyl group and enzyme active sites (e.g., kinases or proteases). The furan ring’s electron-rich π-system may engage in hydrophobic pockets .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity using descriptors like logP and polar surface area .

Q. What strategies resolve discrepancies in enantiomeric excess (ee) during asymmetric synthesis?

Answer:

  • Chiral chromatography : Use SFC (Supercritical Fluid Chromatography) with cellulose-based columns to separate enantiomers. Reported ee values for similar compounds range from 85% to 95% .
  • Catalyst screening : Transition metal catalysts (e.g., Pd or Cu with chiral ligands) improve stereoselectivity. For example, Cu(I)/BINAP systems enhance ee by 15–20% in azetidine formation .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Leaving group ability : The sulfonyl moiety activates adjacent positions for SN2 reactions (e.g., substitution at the azetidine nitrogen). Kinetic studies show 2–3× faster rates compared to non-sulfonylated analogs .
  • Competing pathways : Under basic conditions, elimination (E2) may dominate; lowering pH to 7–8 favors substitution .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

  • Enzyme inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
  • Cellular uptake : LC-MS quantification in HEK293 or HepG2 cells after 24-hour exposure (IC50 typically 1–10 µM for related compounds) .

Data Contradiction Analysis

Q. How can conflicting results in biological activity between analogs be reconciled?

Answer:

  • Structural comparisons : Compare analogs like 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one. The dichlorophenyl group enhances lipophilicity (logP +0.5) but reduces solubility, leading to lower cellular activity despite higher enzyme affinity .
  • Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple cell lines .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temp.50–60°CPrevents furan decomposition
SolventTHF/DMF (anhydrous)Enhances nucleophilicity
CatalystZn or Cu(I)/BINAPImproves stereoselectivity

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsStructural AssignmentReference
1H NMR (CDCl3)δ 1.25 (s, 6H)3,3-Dimethyl group
13C NMRδ 208.5 (C=O)Ketone carbonyl
FT-IR1250 cm⁻¹ (S=O)Sulfonyl group

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